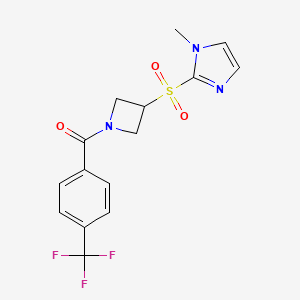

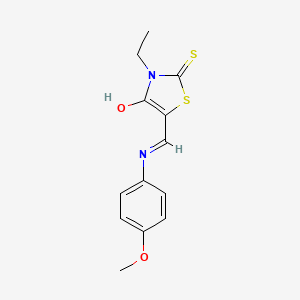

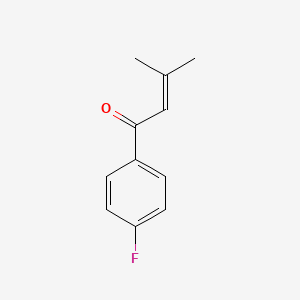

![molecular formula C19H19N3O4 B3012012 3-(3,5-二甲苯基)-2-甲基-8-硝基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环-4(3H)-酮 CAS No. 866016-27-5](/img/structure/B3012012.png)

3-(3,5-二甲苯基)-2-甲基-8-硝基-5,6-二氢-2H-2,6-甲苯并[g][1,3,5]恶二唑环-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a nitro group, and possibly a methanobenzodiazocine structure. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures, such as oxadiazoles and nitro-substituted compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives from 3-nitrobenzoic acid is described, involving the formation of an ester, hydrazide, and subsequent cyclization . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from benzyl cyanide via diazeniumdiolation is discussed, highlighting the formation of stable sydnone iminium N-oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopic analysis are commonly used to elucidate the structure and tautomeric preferences of these compounds . The presence of substituents such as nitro groups and methyl groups can influence the electronic distribution and stability of the molecule, as seen in the synthesis and characterization of various S-substituted derivatives of oxadiazoles .

Chemical Reactions Analysis

Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions . The nitro group is a versatile functional group that can participate in various chemical reactions, such as reduction to amino derivatives or involvement in electrophilic aromatic substitution . The reactivity of the target compound would likely be influenced by the presence of these functional groups, as well as the overall molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the acid/base stability of 3-oxo-1,2,3-oxadiazoles is noted, which could be relevant to the stability of the target compound . The presence of nitro and methyl groups can affect the compound's solubility, melting point, and susceptibility to photodegradation. The antimicrobial activities of nitroimidazole derivatives containing an oxadiazole scaffold suggest that the target compound may also possess biological activity .

科学研究应用

合成和化学性质

- 该化合物是大吉内利反应的产物,通常产率为非对映异构体。这些非对映异构体在 DMF 和 DMSO 等溶剂中表现出恶二唑环开环,导致各种非对映异构体和其他化学物质之间的三组分平衡 (Sedova 等,2014 年)。

- 另一项研究重点介绍了使用大吉内利反应合成类似化合物的过程,表明催化剂浓度对所产生非对映异构体的比例的影响。这些化合物在特定溶剂中也表现出开环反应 (Sedova 等,2016 年)。

晶体结构分析

- 对相关化合物进行了晶体结构和 Hirshfeld 表面分析。这提供了对这类化合物的分子相互作用和结构特征的见解 (Gumus 等,2019 年)。

转化和反应性

- 研究探索了类似化合物在不同溶液中的意外转化,展示了它们的动态化学行为和在各种化学应用中的潜力 (Sedova 等,2017 年)。

绿色化学应用

- 该化合物的合成已在使用天然酸性介质的生态友好条件下进行探索,这突出了其在可持续和绿色化学应用中的潜力 (Patil 等,2021 年)。

作用机制

未来方向

属性

IUPAC Name |

10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPWLUNSXREREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

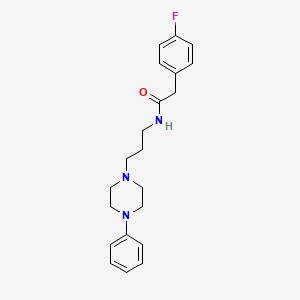

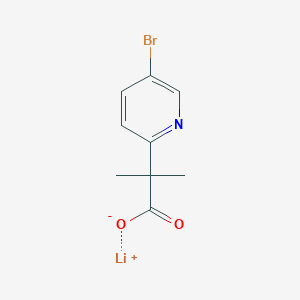

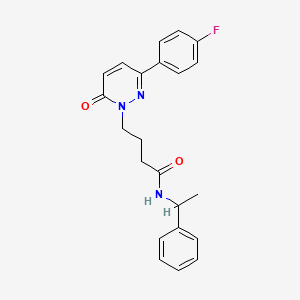

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

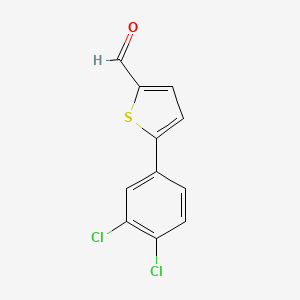

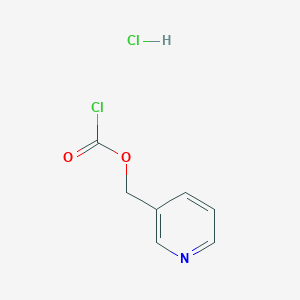

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

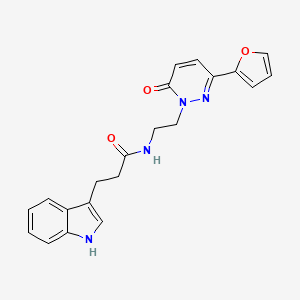

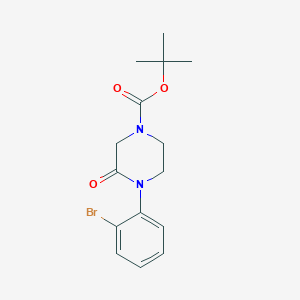

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)